Validated Intermediate in a High-Value Anti-Malarial Synthesis Route
The compound serves as the key precursor for the morpholinomethylphenyl fragment present in the clinical anti-malarial candidate DDD107498 (Cabamiquine). The synthesis of DDD107498, which has an in vitro EC50 of 1 nM against P. falciparum 3D7, relies on a morpholinomethyl aryl intermediate structurally related to 4-(4-Bromo-3-fluorobenzyl)morpholine [1]. In the published process chemistry, nucleophilic displacement with morpholine is used to install the amine moiety, a step that defines the final product's structure [2]. Procuring this specific intermediate provides direct access to a known structure-activity relationship (SAR) pathway for generating potent quinoline-4-carboxamide anti-malarials.
| Evidence Dimension | Potency of the final active agent (DDD107498) derived from this morpholine intermediate class |
|---|---|
| Target Compound Data | N/A (Intermediate compound) |
| Comparator Or Baseline | EC50 = 1 nM against P. falciparum 3D7 for DDD107498 |
| Quantified Difference | N/A (The target compound is the essential building block, not the active principle) |
| Conditions | In vitro assay against chloroquine-sensitive 3D7 strain of Plasmodium falciparum |
Why This Matters
This confirms the target building block is not a standalone drug, but a necessary component to access a compound with a 1 nM cellular potency, directly impacting procurement decisions for anti-malarial drug discovery programs.
- [1] Baragaña, B. et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522, 315–320. View Source
- [2] Baragaña, B. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. J. Med. Chem., 59(21), 9672-9685. View Source
